1H-Indol-2-amine, 5-methyl-N-(4-methylphenyl)-3-nitro-
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Overview
Description
5-Methyl-3-nitro-N-(p-tolyl)-1H-indol-2-amine: is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a nitro group at the third position, a methyl group at the fifth position, and a p-tolyl group attached to the nitrogen atom of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-nitro-N-(p-tolyl)-1H-indol-2-amine can be achieved through several synthetic routes. One common method involves the nitration of 5-methylindole followed by the introduction of the p-tolylamine group. Here is a step-by-step outline:
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Nitration of 5-Methylindole
Reagents: Concentrated nitric acid and sulfuric acid.
Conditions: The reaction is typically carried out at low temperatures (0-5°C) to control the rate of nitration and avoid over-nitration.
Product: 5-Methyl-3-nitroindole.
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Amination
- p-Toluidine (p-tolylamine) and a suitable catalyst such as palladium on carbon (Pd/C).
Conditions: The reaction is conducted under hydrogenation conditions, typically at room temperature and atmospheric pressure.
Product: 5-Methyl-3-nitro-N-(p-tolyl)-1H-indol-2-amine.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Safety measures are crucial due to the use of strong acids and the potential hazards associated with nitration reactions.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-nitro-N-(p-tolyl)-1H-indol-2-amine: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at positions ortho and para to the nitro group.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products
Reduction: 5-Methyl-3-amino-N-(p-tolyl)-1H-indol-2-amine.
Substitution: Halogenated derivatives of the original compound.
Oxidation: 5-Carboxy-3-nitro-N-(p-tolyl)-1H-indol-2-amine.
Scientific Research Applications
5-Methyl-3-nitro-N-(p-tolyl)-1H-indol-2-amine: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-3-nitro-N-(p-tolyl)-1H-indol-2-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The indole ring structure allows for interactions with DNA and proteins, potentially disrupting cellular processes.
Comparison with Similar Compounds
5-Methyl-3-nitro-N-(p-tolyl)-1H-indol-2-amine: can be compared with other indole derivatives:
5-Methyl-3-nitroindole: Lacks the p-tolylamine group, making it less complex and potentially less biologically active.
3-Nitro-N-(p-tolyl)-1H-indol-2-amine: Lacks the methyl group at the fifth position, which may affect its reactivity and biological properties.
5-Methyl-1H-indole-2-amine:
The uniqueness of 5-Methyl-3-nitro-N-(p-tolyl)-1H-indol-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61645-63-4 |
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Molecular Formula |
C16H15N3O2 |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
5-methyl-N-(4-methylphenyl)-3-nitro-1H-indol-2-amine |
InChI |
InChI=1S/C16H15N3O2/c1-10-3-6-12(7-4-10)17-16-15(19(20)21)13-9-11(2)5-8-14(13)18-16/h3-9,17-18H,1-2H3 |
InChI Key |
LMKJGUDJMMYGCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C3=C(N2)C=CC(=C3)C)[N+](=O)[O-] |
Origin of Product |
United States |
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